
4-Methoxy-2-methyl-3-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-methyl-3-nitroaniline: is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to an aniline ring. This compound is used in various chemical syntheses and has applications in the production of dyes, pigments, and other chemical intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methyl-3-nitroaniline typically involves the nitration of 4-methoxy-2-methylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction is conducted in stainless steel reactors equipped with cooling systems to maintain the desired temperature. The product is then purified through recrystallization or distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: 4-Methoxy-2-methyl-3-nitroaniline can undergo reduction reactions to form 4-Methoxy-2-methyl-3-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions. For example, the methoxy group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron filings with hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 4-Methoxy-2-methyl-3-phenylenediamine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Methoxy-2-methyl-3-nitroaniline is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the production of dyes, pigments, and pharmaceuticals.
Biology and Medicine: The compound has been studied for its potential biological activities. It has shown promise as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the manufacture of dyes and pigments. It is also employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-methyl-3-nitroaniline is primarily related to its chemical reactivity. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize new compounds. The methoxy and methyl groups influence the compound’s reactivity and stability, affecting its behavior in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-2-nitroaniline: Similar structure but lacks the methyl group.
4-Methyl-2-nitroaniline: Similar structure but lacks the methoxy group.
2-Methoxy-4-nitroaniline: Similar structure but different positioning of the nitro and methoxy groups.
Uniqueness: 4-Methoxy-2-methyl-3-nitroaniline is unique due to the specific arrangement of its functional groups. The presence of both methoxy and methyl groups, along with the nitro group, imparts distinct chemical properties that make it valuable in various synthetic applications. Its unique structure allows for specific reactivity patterns that are not observed in its analogs.
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
4-methoxy-2-methyl-3-nitroaniline |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(9)3-4-7(13-2)8(5)10(11)12/h3-4H,9H2,1-2H3 |
InChI-Schlüssel |
ZBDXBGMOCMCDKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


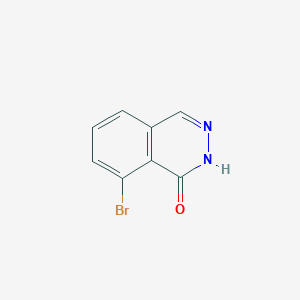
![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)
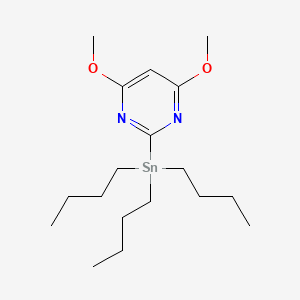
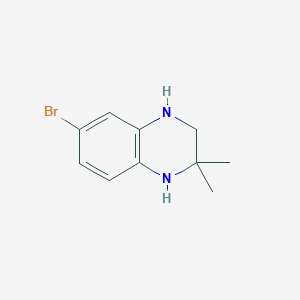
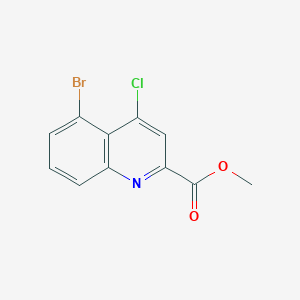
![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)
![Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B13507897.png)
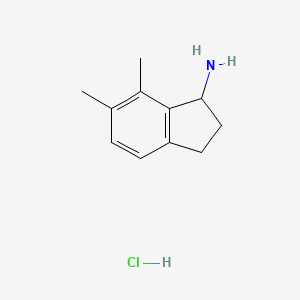

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide](/img/structure/B13507913.png)
![rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B13507919.png)
![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid](/img/structure/B13507924.png)
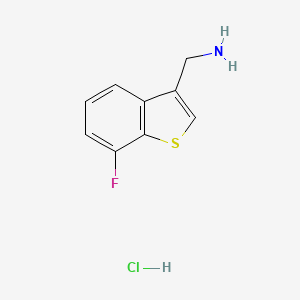
![1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylicacidhydrochloride](/img/structure/B13507935.png)
